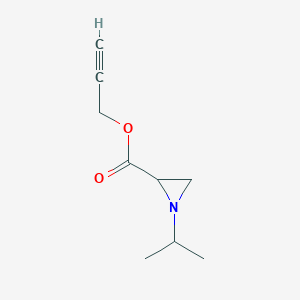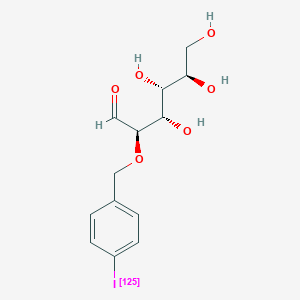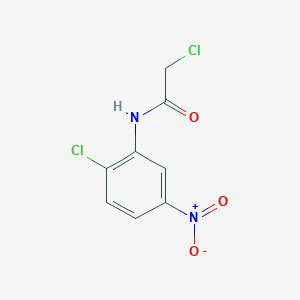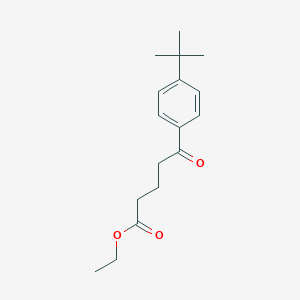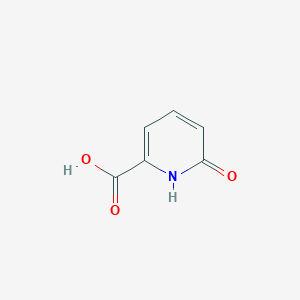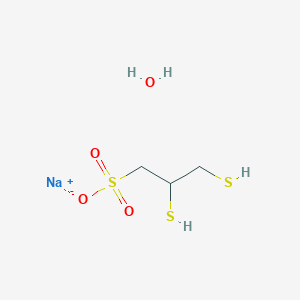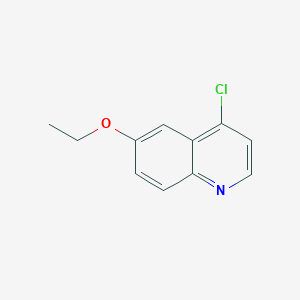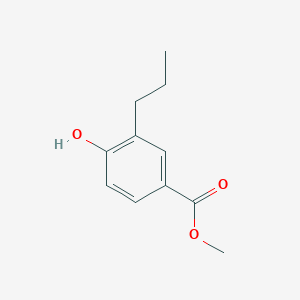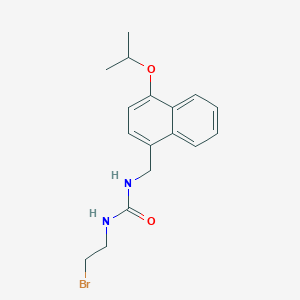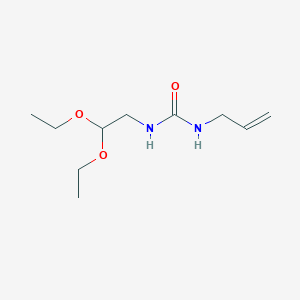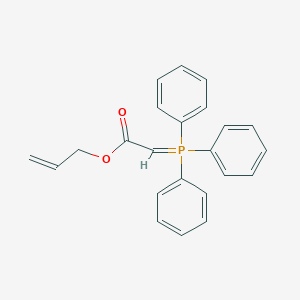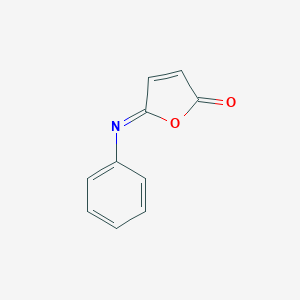
N-Phenylisomaleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenylisomaleimide (NPM) is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic imide that is derived from maleic anhydride and aniline. NPM has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
科学的研究の応用
N-Phenylisomaleimide has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used for a wide range of applications, including:
1. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and polymers.
2. Materials Science: N-Phenylisomaleimide has been used as a dopant in the fabrication of conducting polymers, which have potential applications in electronic devices.
3. Biomedical Research: N-Phenylisomaleimide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
作用機序
The mechanism of action of N-Phenylisomaleimide is not fully understood. However, it is believed to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, N-Phenylisomaleimide induces apoptosis in cancer cells, leading to their death.
生化学的および生理学的効果
N-Phenylisomaleimide has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. However, its effects on normal cells are not well understood. Further studies are needed to determine the potential side effects of N-Phenylisomaleimide on normal cells.
実験室実験の利点と制限
N-Phenylisomaleimide has several advantages as a research tool. It is a versatile compound that can be used for a wide range of applications. It is also relatively easy to synthesize and purify. However, N-Phenylisomaleimide has some limitations as well. It is a toxic compound that should be handled with care. Its effects on normal cells are not well understood, and further studies are needed to determine its potential side effects.
将来の方向性
There are several future directions for the research on N-Phenylisomaleimide. Some of the potential areas of research include:
1. Development of Novel Cancer Therapies: N-Phenylisomaleimide has shown promising results in inducing apoptosis in cancer cells. Further studies are needed to determine its potential as a cancer therapy.
2. Materials Science: N-Phenylisomaleimide has potential applications as a dopant in the fabrication of conducting polymers. Further studies are needed to determine its potential in this field.
3. Organic Synthesis: N-Phenylisomaleimide has been used as a building block for the synthesis of various organic compounds. Further studies are needed to explore its potential in this field.
Conclusion:
N-Phenylisomaleimide is a versatile compound that has potential applications in various fields, including materials science, organic synthesis, and biomedical research. Its unique properties have made it a popular research tool in scientific research. Further studies are needed to explore its potential in various fields and to determine its potential side effects on normal cells.
合成法
The synthesis of N-Phenylisomaleimide involves the reaction between maleic anhydride and aniline in the presence of a catalyst, such as acetic acid. The reaction proceeds via the formation of an imide intermediate, which undergoes a cyclization reaction to form N-Phenylisomaleimide. The purity of the final product can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
19990-26-2 |
|---|---|
製品名 |
N-Phenylisomaleimide |
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC名 |
5-phenyliminofuran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-7-6-9(13-10)11-8-4-2-1-3-5-8/h1-7H |
InChIキー |
NULZNTDKTDTWGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



